Cas no 40297-69-6 (N-benzylalanine hydrochloride)

N-benzylalanine hydrochloride structure
N-benzylalanine hydrochloride structure
Product Name:N-benzylalanine hydrochloride
CAS No:40297-69-6
MF:C10H13NO2
MW:179.215722799301
CID:1086475
PubChem ID:2747688
Update Time:2025-04-23

N-benzylalanine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-2-(Benzylamino)propanoic acid
    • 2-N-benzylaminopropionic acid
    • N-benzylalanine(SALTDATA: HCl)
    • EN300-58106
    • Maybridge1_000084
    • n-benzyl-l-alanine
    • 2-(benzylamino)propanoic acid
    • MFCD00462699
    • SY150471
    • Benzylalanine
    • SCHEMBL497817
    • MixCom1_000150
    • 40297-69-6
    • STL308626
    • SY033338
    • AKOS022101291
    • Alanine, N-benzyl-, L-; N-(Phenylmethyl)-L-alanine; L-N-Benzylalanine
    • 2-(benzylamino)propanoicacid
    • N-benzylalanine, AldrichCPR
    • AKOS000126889
    • MFCD09757667
    • N-Benzyl-DL-alanine
    • CS-0272254
    • NCGC00327370-01
    • AB01171138-03
    • n-benzylalanin
    • N-benzylalanine hydrochloride
    • MDL: MFCD00462699
    • Inchi: 1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)
    • InChI Key: RLIHXKPTGKETCC-UHFFFAOYSA-N
    • SMILES: OC(C(C)NCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 179.094628657g/mol
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 49.3Ų

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N-benzylalanine hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:40297-69-6)N-benzylalanine hydrochloride
Order Number:A1028158
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:36
Price ($):1427.0
Email:sales@amadischem.com

Additional information on N-benzylalanine hydrochloride

Introduction to (S)-2-(Benzylamino)propanoic Acid (CAS No. 40297-69-6)

(S)-2-(Benzylamino)propanoic acid, chemically designated as (S)-2-(benzylamino)propanoic acid, is a significant compound in the field of pharmaceutical and biochemical research. With a CAS number of 40297-69-6, this enantiomerically pure compound has garnered considerable attention due to its unique structural and functional properties. The presence of the (S)-configuration at the chiral center imparts distinct stereochemical characteristics, making it a valuable building block in the synthesis of various biologically active molecules.

The compound belongs to the class of alpha-amino acids, although it is not naturally occurring. Its molecular formula, C₉H₁₁NO₂, reflects a relatively simple yet versatile structure. The benzylamino group attached to the propanoic acid backbone introduces hydrophobicity and potential interactions with biological targets, while the carboxylic acid functionality allows for further derivatization and salt formation. These features make (S)-2-(benzylamino)propanoic acid a preferred intermediate in the development of chiral drugs and enzyme inhibitors.

In recent years, advancements in asymmetric synthesis have enabled the efficient production of enantiomerically pure compounds like (S)-2-(benzylamino)propanoic acid. Techniques such as chiral resolution and catalytic asymmetric hydrogenation have been employed to achieve high yields and enantiomeric excesses, which are critical for pharmaceutical applications. The demand for such compounds has surged due to their role in producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to racemic mixtures.

One of the most compelling applications of (S)-2-(benzylamino)propanoic acid is in the field of protease inhibition. Proteases are enzymes that play crucial roles in various biological processes, including signal transduction, blood clotting, and inflammation. Inhibiting specific proteases has therapeutic potential for treating conditions such as cancer, infectious diseases, and autoimmune disorders. For instance, research has shown that derivatives of (S)-2-(benzylamino)propanoic acid can act as potent inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue degradation and remodeling. These findings have opened up new avenues for developing novel anti-inflammatory and anti-cancer agents.

Another area where (S)-2-(benzylamino)propanoic acid has shown promise is in the development of peptidomimetics. Peptidomimetics are synthetic molecules designed to mimic the bioactivity of natural peptides but with improved pharmacokinetic properties. The benzylamino group in (S)-2-(benzylamino)propanoic acid serves as a versatile scaffold for constructing peptidomimetic cores. By replacing or modifying this group, researchers can fine-tune the binding affinity and selectivity of these molecules towards target proteins. This approach has been particularly successful in designing inhibitors of protein-protein interactions, which are challenging to target with traditional small-molecule drugs.

The structural flexibility of (S)-2-(benzylamino)propanoic acid also makes it a valuable precursor for drug discovery campaigns. Its ability to undergo various chemical transformations allows for the rapid assembly of complex molecular architectures. For example, it can be used to synthesize amides, esters, and thioesters, which are common functional groups in drug molecules. Additionally, its chiral nature enables the exploration of stereochemical effects on biological activity, providing insights into structure-activity relationships (SARs). Such SAR studies are essential for optimizing drug candidates during the early stages of development.

Recent studies have also highlighted the role of (S)-2-(benzylamino)propanoic acid in medicinal chemistry beyond traditional drug development. It has been utilized as a key intermediate in the synthesis of probes for biochemical assays and as a component in libraries designed for high-throughput screening (HTS). These applications underscore its importance as a versatile building block that facilitates rapid discovery and validation of new bioactive compounds.

The synthetic methodologies employed in producing (S)-2-(benzylamino)propanoic acid have seen significant advancements over the years. Modern synthetic routes often emphasize sustainability and efficiency, with an increasing focus on green chemistry principles. For instance, biocatalytic approaches using engineered enzymes have been explored as alternative to traditional chemical synthesis methods. These biocatalytic processes not only offer higher selectivity but also reduce waste generation, aligning with global efforts towards environmentally responsible manufacturing practices.

Furthermore, computational chemistry plays an increasingly pivotal role in optimizing synthetic routes for compounds like (S)-2-(benzylamino)propanoic acid. Molecular modeling techniques allow researchers to predict reaction outcomes and identify optimal conditions before conducting experimental trials. This predictive capability significantly accelerates the development process and reduces costs associated with trial-and-error experimentation.

In conclusion,(S)-2-(benzylamino)propanoic acid (CAS No. 40297-69-6) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it an indispensable tool for synthesizing chiral drugs, protease inhibitors, peptidomimetics, and other bioactive molecules. As research continues to uncover new therapeutic possibilities,(S)-2-(benzylamino)propanoic acid will undoubtedly remain at the forefront of medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:40297-69-6)N-benzylalanine hydrochloride
A1028158
Purity:99%
Quantity:10g
Price ($):1427.0
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